2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate
Description
Properties
IUPAC Name |
2-O-ethyl 3-O-methyl 5-acetylpyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-4-18-12(16)10-9(11(15)17-3)5-8(6-13-10)7(2)14/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAYIRJSPGAIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-pentanedione with appropriate amines, followed by acetylation and carboxylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction and crystallization techniques are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Pyridine Dicarboxylates with Varied Substituents
Pyridine dicarboxylates share a common core but differ in substituents, influencing their reactivity and applications:
Key Observations :
- The acetyl group in the target compound distinguishes it from analogs with nitro, chloro, or aminoethoxy substituents.
- Halogenated aromatic rings (e.g., in ) increase molecular weight and polarity, affecting solubility and biological activity.
- Aminoethoxy substituents (e.g., ) are common in drug impurities, highlighting pharmaceutical relevance.
Dihydropyridine Derivatives
Dihydropyridines (DHPs), such as Amlodipine analogs, are reduced pyridine derivatives with distinct pharmacological properties:
Key Observations :
- DHPs (e.g., ) exhibit conformational flexibility due to the non-aromatic ring, critical for calcium channel binding in cardiovascular drugs.
- The target pyridine derivative lacks this reduced ring, limiting its pharmacological utility but enhancing stability for synthetic applications.
Pyrrolidine and Oxazolo-Pyridine Hybrids
Compounds like pyrrolidine-dicarboxylates and oxazolo-pyridines demonstrate structural diversity:
Biological Activity
2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate (CAS No. 1781241-41-5) is a pyridine derivative with potential biological activities. Its complex structure features multiple functional groups that allow it to interact with various biological targets, making it a subject of interest in medicinal and biochemical research.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A pyridine ring
- Ethyl and methyl substituents
- Acetyl and carboxylate groups
This configuration contributes to its biochemical interactions and biological activity.
The compound exhibits diverse biological activities through several mechanisms:
- Enzyme Interaction : It interacts with oxidoreductases, influencing oxidation-reduction reactions. This interaction can lead to either the activation or inhibition of enzyme activity, depending on the context.
- Cell Signaling Modulation : It has been shown to modulate cellular pathways such as the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.
- Gene Expression Regulation : The compound can bind to transcription factors, affecting the transcription of target genes involved in metabolic processes.
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial activity. Studies have shown promising results against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. It has been observed to inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanism in cancer therapy.
Research Findings and Case Studies
A summary of relevant case studies is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an IC50 value indicating significant inhibition. |
| Study B | Anticancer Potential | Showed reduced viability in human cancer cell lines with specific concentration-dependent effects. |
| Study C | Enzyme Interaction | Identified as an inhibitor of specific proteases, impacting their catalytic activity. |
Stability and Temporal Effects
The stability of this compound is crucial for its biological activity. Laboratory studies indicate that while the compound remains stable under controlled conditions, prolonged exposure may lead to degradation and reduced efficacy. This highlights the importance of considering storage conditions and duration of exposure in experimental designs.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate?
The synthesis typically involves multi-step reactions, including esterification and acetylation. For pyridine dicarboxylate derivatives, esterification of dicarboxylic acid precursors with ethanol and methanol under acidic catalysis is common. Protecting groups (e.g., tert-butyl) may stabilize intermediates during acetylation at the 5-position. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like hydrolyzed esters or incomplete acetylation .
Q. How can researchers verify the purity of this compound?
Purity assessment requires a combination of chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradients to resolve impurities.
- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]⁺) with theoretical masses (e.g., ±0.5 Da tolerance).
- Melting Point Analysis : Sharp melting ranges (e.g., 120–122°C) indicate high crystallinity and purity .
Q. What spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For pyridine derivatives, aromatic protons appear between δ 7.0–9.0 ppm, while ester carbonyls resonate at ~δ 165–170 ppm.
- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) groups.
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using a Bruker APEXII CCD diffractometer. Data refinement (e.g., SHELXL-97) provides bond lengths, angles, and torsion angles, which are cross-validated against computational models (e.g., DFT). Orthorhombic crystal systems (e.g., space group Pbca) with Z=8 are typical for pyridine dicarboxylates .
Q. What strategies address discrepancies in NMR data for complex derivatives?
Unexpected peaks or splitting patterns may arise from dynamic effects (e.g., rotamers) or impurities. Solutions include:
Q. How can reaction conditions be optimized to improve yield?
Systematic optimization via Design of Experiments (DoE) is recommended:
Q. What are the challenges in analyzing degradation products under storage conditions?
Hydrolysis of esters or oxidation of acetyl groups can occur. Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to monitor degradation. Identify major by-products (e.g., dicarboxylic acids) via high-resolution MS/MS and compare with synthetic standards .
Methodological Considerations
Q. How should researchers handle safety and toxicity concerns?
- Hazard Mitigation : Use fume hoods for reactions releasing nitrogen oxides (NOₓ) or carbonyl by-products.
- Toxicology Screening : Conduct in vitro assays (e.g., Ames test) if biological activity is suspected.
- Waste Disposal : Neutralize acidic residues before disposal per EPA guidelines .
Q. What computational tools aid in predicting physicochemical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
